An In-Depth Technical Guide to 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one (CAS 17345-68-5)
An In-Depth Technical Guide to 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one (CAS 17345-68-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a halogenated acetophenone derivative of pyrogallol. While specific research on this compound is limited, this document consolidates available information and presents inferred knowledge based on the well-understood chemistry and biological activity of its structural analogues. The guide covers its chemical properties, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and methods for its purification and characterization. Furthermore, it explores the compound's potential biological activities, including its putative antioxidant and antimicrobial mechanisms, and provides detailed protocols for their evaluation. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related polyhydroxylated aromatic ketones.
Introduction and Chemical Profile
2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, also known as ω-Chloro-2,3,4-trihydroxyacetophenone, is an aromatic ketone featuring a pyrogallol (1,2,3-trihydroxybenzene) moiety.[1] The presence of the trihydroxyl-substituted phenyl ring, combined with a reactive α-chloro ketone functional group, makes it an intriguing candidate for investigation in medicinal chemistry and materials science. The pyrogallol group is a well-known structural motif in a variety of natural and synthetic compounds exhibiting significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][3][4] The chloroacetyl group provides a reactive handle for further synthetic modifications, allowing for the construction of more complex molecules.[5]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 17345-68-5 | [6] |
| Molecular Formula | C₈H₇ClO₄ | [6] |
| Molecular Weight | 202.59 g/mol | [1] |
| IUPAC Name | 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one | [1] |
| Synonyms | ω-Chloro-2,3,4-trihydroxyacetophenone, 2,3,4-Trihydroxyphenacyl chloride | [6][7] |
| Melting Point | 169-170 °C | [7] |
| Boiling Point | 442.5 °C at 760 mmHg | [6] |
| Density | 1.587 g/cm³ | [6] |
Synthesis and Purification
The primary route for the synthesis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one is the Friedel-Crafts acylation of pyrogallol with chloroacetyl chloride.[8] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich pyrogallol ring. The regioselectivity of the acylation is directed by the activating hydroxyl groups.
Mechanism of Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9] The acylium ion then attacks the aromatic ring of pyrogallol, which acts as a nucleophile. A subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the final product. Due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount of the catalyst is typically required.[9]
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar phenolic compounds and should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
Pyrogallol (1,2,3-trihydroxybenzene)
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or equivalent solvent system for chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, suspend anhydrous aluminum chloride in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add chloroacetyl chloride to the stirred suspension. Then, add a solution of pyrogallol in anhydrous nitrobenzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 10-15 minutes, then let it warm to room temperature and stir for an additional 16-24 hours.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or chloroform. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The fractions containing the desired product can be identified by thin-layer chromatography (TLC).
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Potential Biological Activities and Mechanisms of Action
While specific biological studies on 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one are not extensively reported, its structural components suggest a strong potential for antioxidant and antimicrobial activities.
Antioxidant Activity
The pyrogallol moiety is a potent antioxidant. Its three adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.
Proposed Antioxidant Mechanism:
-
Radical Scavenging: The compound donates a hydrogen atom from one of its phenolic hydroxyl groups to a free radical (R•), thus neutralizing it.
-
Resonance Stabilization: The resulting phenoxy radical is stabilized through resonance, which makes the initial hydrogen donation more favorable.
-
Further Reactions: The stabilized phenoxy radical can then react with another radical, terminating the chain reaction.
Antimicrobial Activity
Pyrogallol and its derivatives are known to possess antimicrobial properties.[3] The proposed mechanisms for this activity are multifaceted and may include:
-
Enzyme Inhibition: The oxidized forms of pyrogallol, such as quinones, are highly reactive and can inhibit microbial enzymes by reacting with their sulfhydryl groups.
-
Membrane Disruption: These compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[3]
-
Oxidative Stress: Pyrogallol can generate reactive oxygen species (ROS) that induce oxidative stress in microbial cells, damaging DNA, proteins, and lipids.[10]
Analytical and Characterization Methods
Proper characterization of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one is crucial to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis and purification of this compound.[11]
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic or phosphoric acidB: Acetonitrile or Methanol |
| Gradient | A suitable gradient from a higher proportion of A to a higher proportion of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis or Diode Array Detector (DAD) at a wavelength corresponding to the compound's UV maximum |
| Injection Volume | 10-20 µL |
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare working standards by diluting the stock solution.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram and integrate the peak corresponding to the compound.
-
Quantification: Determine the concentration of the compound by comparing its peak area to a calibration curve generated from the working standards.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrogallol ring and the methylene protons of the chloroacetyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing a characteristic signature for the presence of a chlorine atom.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H) groups, the carbonyl (C=O) group, and the aromatic ring.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one is a compound of significant interest due to its combination of a biologically active pyrogallol moiety and a synthetically versatile α-chloro ketone group. Although specific research on this molecule is limited, this guide provides a comprehensive framework for its synthesis, purification, characterization, and potential biological evaluation based on established chemical principles and data from closely related compounds. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this and other polyhydroxylated aromatic ketones.
References
-
Antibacterial and antioxidant activities of pyrogallol and synthetic pyrogallol dimer. (URL: [Link])
-
Pyrogallol induces antimicrobial effect and cell membrane disruption on methicillin-resistant >Staphylococcus aureus> (MRSA) - Monash University. (URL: [Link])
-
Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - NIH. (URL: [Link])
-
Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis - MDPI. (URL: [Link])
-
Pyrogallol exhibits antimicrobial adjuvant properties against Staphylococcus aureus and Staphylococcus epidermidis - PubMed. (URL: [Link])
-
Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease - RSC Publishing. (URL: [Link])
-
Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - NIH. (URL: [Link])
-
Solubility and antioxidant potential of a pyrogallol derivative for biodiesel additive. (URL: [Link])
-
Friedel–Crafts reaction - Wikipedia. (URL: [Link])
-
2-Chloroacetophenone - SIELC Technologies. (URL: [Link])
-
High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins - RSC Publishing. (URL: [Link])
-
528-21-2 | MFCD00002193 | 1-(2,3,4-Trihydroxyphenyl)ethanone | AA Blocks. (URL: [Link])
-
Validated specific HPLC-DAD method for simultaneous estimation of paracetamol and chlorzoxazone in the presence of five of their degradation products and toxic impurities - PubMed. (URL: [Link])
-
Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- - Substance Details - SRS | US - EPA. (URL: [Link])
-
Reaction pathway between 2-chloro-3′,4′-dihydroxy-acetophenone and... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. (URL: [Link])
-
2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem. (URL: [Link])
-
Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. (URL: [Link])
-
Validated Specific HPLC-DAD Method for Simultaneous Estimation of Paracetamol and Chlorzoxazone in Presence of Five of Their Degradation Products and Toxic Impurities - ResearchGate. (URL: [Link])
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (URL: [Link])
- CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google P
-
Friedel-Crafts Acylation - Chemistry LibreTexts. (URL: [Link])
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])
-
Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | SIELC Technologies. (URL: [Link])
-
bmse001167 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one at BMRB. (URL: [Link])
-
Chemical Properties of Ethanone, 1-(2,3,4-trihydroxyphenyl)- (CAS 528-21-2) - Cheméo. (URL: [Link])
-
5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one - PubChem. (URL: [Link])
-
(2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One - PubChem. (URL: [Link])
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Pyrogallol exhibits antimicrobial adjuvant properties against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | SIELC Technologies [sielc.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
- 14. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]
